molecular formula C11H10BrNO2S B13471249 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole

Cat. No.: B13471249
M. Wt: 300.17 g/mol
InChI Key: BDPSRADUKNKYKV-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a methoxy group, a sulfanyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of the brominated intermediate with a thiol compound to form a sulfanyl group.

    Oxazole Ring Formation: The cyclization of the intermediate to form the oxazole ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

    Cyclization: The formation of cyclic structures through intramolecular reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-Bromo-2-methoxybenzenesulfonyl chloride: Shares the brominated aromatic ring and methoxy group but lacks the oxazole ring and sulfanyl group.

    2-(5-Bromo-2-methoxyphenyl)benzofuran: Contains a similar aromatic ring but differs in the presence of a benzofuran ring instead of an oxazole ring.

    2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole: Features a pyrrole ring instead of an oxazole ring.

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,2-oxazole

InChI

InChI=1S/C11H10BrNO2S/c1-14-10-3-2-8(12)6-11(10)16-7-9-4-5-13-15-9/h2-6H,7H2,1H3

InChI Key

BDPSRADUKNKYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SCC2=CC=NO2

Origin of Product

United States

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